Pituitary Adenylate Cyclase Activating Polypeptide 38

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pituitary Adenylate Cyclase Activating Polypeptide 38 is a neuropeptide composed of 38 amino acids. It belongs to the vasoactive intestinal polypeptide/glucagon/secretin family and is known for its high homology to vasoactive intestinal peptide . This compound plays a significant role in various physiological functions, including neuroprotection, vasodilation, and hormone secretion .

作用機序

Target of Action

PACAP38 primarily targets the PAC1 receptor, which is mainly expressed in the central nervous system (CNS) . It also interacts with the VPAC1 and VPAC2 receptors, which are primarily coupled to adenylyl cyclase and widely distributed in peripheral tissues . These receptors play a significant role in various physiological functions, including stress regulation, affective processing, neuroprotection, and cognition .

Mode of Action

PACAP38 regulates neuronal physiology and transcription through Gs/Gq-coupled receptors . It binds selectively to the PAC1 receptor, promoting adipogenic differentiation of adipose-derived stem cells (ADSCs) by activating the ERK signaling pathway and elevating cell proliferation during the postconfluent mitosis stage .

Biochemical Pathways

PACAP38 is involved in the cAMP/PKA signaling cascade, which is a major pathway involved in the survival-enhancing effect of PACAP against apoptosis . It also plays a role in the ERK signaling pathway, promoting adipogenic differentiation of ADSCs .

Pharmacokinetics

It’s known that pacap38 is a highly conserved neuropeptide that modulates several physiological functions in the periphery and cns via class b g-protein coupled receptors .

Result of Action

PACAP38 has been linked to various physiological and pathological activities. It has been associated with maladaptive threat learning and pathological stress and fear in post-traumatic stress disorder (PTSD) . It also improves the adipogenic differentiation efficiency of ADSCs, promoting the accumulation of lipid droplets and triglycerides, and the expression of adipocyte protein biomarkers PPARγ and C/EBPa .

Action Environment

The action of PACAP38 can be influenced by various environmental factors. For instance, it has been demonstrated that PACAP38 gene-deficient mice develop dry eye-like symptoms such as corneal keratinization and tear reduction . Furthermore, PACAP38 eye drops stimulate tear secretion via an adenylyl cyclase/cyclic adenylyl cyclase monophosphate/protein kinase A (AC/cAMP/PKA) cascade . This suggests that the environment and physiological state of the organism can influence the action, efficacy, and stability of PACAP38.

生化学分析

Biochemical Properties

Pituitary Adenylate Cyclase Activating Polypeptide 38 interacts with several enzymes, proteins, and other biomolecules to exert its effects. It primarily binds to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2 . These interactions lead to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). This cascade further activates protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity . Additionally, this compound has been shown to interact with the extracellular signal-regulated kinase (ERK) signaling pathway, influencing cell proliferation and differentiation .

Cellular Effects

This compound has diverse effects on various cell types and cellular processes. In neurons, it promotes survival and differentiation, offering neuroprotection against ischemic injury and neurodegenerative diseases . In immune cells, it modulates cytokine production and inhibits inflammatory responses . The compound also influences cell signaling pathways, such as the cAMP/PKA and ERK pathways, leading to changes in gene expression and cellular metabolism . For instance, it has been shown to stimulate the secretion of digestive juices and regulate smooth muscle contraction in the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PAC1, VPAC1, and VPAC2 receptors, which are coupled to G proteins . Upon binding, these receptors activate adenylate cyclase, increasing cAMP levels. The elevated cAMP activates PKA, which then phosphorylates various target proteins, leading to changes in their activity . Additionally, this compound can activate the ERK signaling pathway, promoting cell proliferation and differentiation . These molecular interactions result in the modulation of gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged neuroprotection and modulation of immune responses . Its stability and degradation rates can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to promote neuroprotection and enhance cognitive functions . At higher doses, it can lead to adverse effects such as increased anxiety and altered stress responses . The compound’s therapeutic window is therefore critical for its potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It regulates sugar and lipid metabolism by interacting with enzymes such as adenylate cyclase and protein kinase A . The compound also influences the ERK signaling pathway, which plays a role in cell proliferation and differentiation . These interactions affect metabolic flux and metabolite levels, contributing to its diverse physiological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to specific receptors on the cell surface, facilitating its internalization and subsequent distribution to different cellular compartments . The compound can also interact with transporters and binding proteins, influencing its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can translocate to the nucleus upon activation . This translocation is mediated by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . The localization of this compound within cells influences its ability to modulate gene expression and cellular functions.

準備方法

Synthetic Routes and Reaction Conditions: Pituitary Adenylate Cyclase Activating Polypeptide 38 can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis requires specific reaction conditions, including the use of coupling reagents like N,N’-diisopropylcarbodiimide and activators such as 1-hydroxybenzotriazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-phase peptide synthesis. This method is advantageous due to its efficiency and ability to produce high-purity peptides . The process is automated, allowing for the rapid and consistent production of the compound .

化学反応の分析

Types of Reactions: Pituitary Adenylate Cyclase Activating Polypeptide 38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like thiols and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

科学的研究の応用

Pituitary Adenylate Cyclase Activating Polypeptide 38 has a wide range of scientific research applications:

類似化合物との比較

Vasoactive Intestinal Peptide: Shares high homology with Pituitary Adenylate Cyclase Activating Polypeptide 38 and has similar physiological functions.

Glucagon: Another member of the same peptide family, involved in glucose metabolism.

Secretin: Plays a role in regulating water homeostasis and enzyme secretion in the pancreas.

Uniqueness: this compound is unique due to its specific receptor interactions and its broad range of physiological effects, particularly in neuroprotection and vasodilation .

特性

CAS番号 |

137061-48-4 |

|---|---|

分子式 |

C199H322N60O53S |

分子量 |

4435 g/mol |

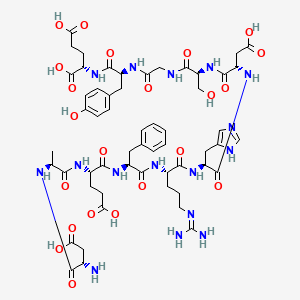

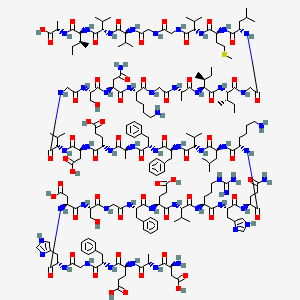

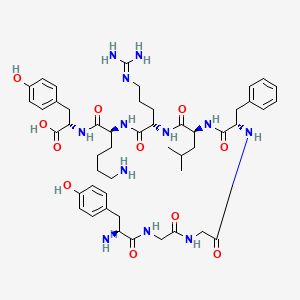

IUPAC名 |

(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C199H322N60O53S/c1-18-107(12)160(255-154(273)97-224-169(285)144(92-155(274)275)248-190(306)146(98-260)252-166(282)122(207)90-117-94-218-101-225-117)195(311)250-142(85-112-39-20-19-21-40-112)188(304)259-161(111(16)263)196(312)251-145(93-156(276)277)187(303)254-148(100-262)191(307)246-141(89-116-57-65-121(267)66-58-116)185(301)253-147(99-261)189(305)237-131(49-37-80-220-198(214)215)177(293)244-139(87-114-53-61-119(265)62-54-114)183(299)236-130(48-36-79-219-197(212)213)174(290)232-125(43-24-31-74-202)171(287)239-134(68-70-150(209)269)179(295)240-135(71-82-313-17)170(286)227-110(15)165(281)256-157(104(6)7)192(308)241-128(46-27-34-77-205)173(289)233-127(45-26-33-76-204)175(291)245-140(88-115-55-63-120(266)64-56-115)184(300)243-137(84-103(4)5)181(297)228-108(13)163(279)226-109(14)164(280)257-158(105(8)9)194(310)249-136(83-102(2)3)168(284)223-95-152(271)229-124(42-23-30-73-201)167(283)222-96-153(272)230-138(86-113-51-59-118(264)60-52-113)182(298)235-126(44-25-32-75-203)172(288)238-133(67-69-149(208)268)178(294)234-132(50-38-81-221-199(216)217)180(296)258-159(106(10)11)193(309)242-129(47-28-35-78-206)176(292)247-143(91-151(210)270)186(302)231-123(162(211)278)41-22-29-72-200/h19-21,39-40,51-66,94,101-111,122-148,157-161,260-267H,18,22-38,41-50,67-93,95-100,200-207H2,1-17H3,(H2,208,268)(H2,209,269)(H2,210,270)(H2,211,278)(H,218,225)(H,222,283)(H,223,284)(H,224,285)(H,226,279)(H,227,286)(H,228,297)(H,229,271)(H,230,272)(H,231,302)(H,232,290)(H,233,289)(H,234,294)(H,235,298)(H,236,299)(H,237,305)(H,238,288)(H,239,287)(H,240,295)(H,241,308)(H,242,309)(H,243,300)(H,244,293)(H,245,291)(H,246,307)(H,247,292)(H,248,306)(H,249,310)(H,250,311)(H,251,312)(H,252,282)(H,253,301)(H,254,303)(H,255,273)(H,256,281)(H,257,280)(H,258,296)(H,259,304)(H,274,275)(H,276,277)(H4,212,213,219)(H4,214,215,220)(H4,216,217,221)/t107-,108-,109-,110-,111+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,157-,158-,159-,160-,161-/m0/s1 |

InChIキー |

SIOKKMOWMDCVKB-RGBLINGASA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N |

配列 |

One Letter Code: HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |

同義語 |

Pituitary Adenylate Cyclase Activating Polypeptide 38 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。